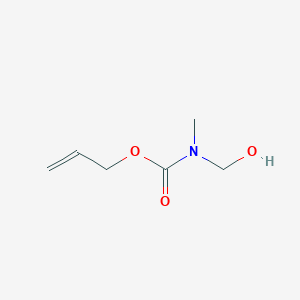
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidin)-5'-one, 10,11-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro-
- Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-4’,5’-dione, 10,11-dihydro-
Uniqueness
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Propiedades
Número CAS |
64036-49-3 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
spiro[pyrrolidine-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2-one |
InChI |
InChI=1S/C18H17NO/c20-17-11-18(12-19-17)15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2,(H,19,20) |
Clave InChI |
NFHMMNLSDVYWAP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3(CC(=O)NC3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)





![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)

